molecular formula C7H3FN4S B2670615 2-Azido-6-fluoro-1,3-benzothiazole CAS No. 1565307-84-7

2-Azido-6-fluoro-1,3-benzothiazole

Cat. No. B2670615
M. Wt: 194.19
InChI Key: NVTMMWYAVYVUKP-UHFFFAOYSA-N
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Description

2-Azido-6-fluoro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3FN4S . It is a derivative of benzothiazole, which is a heterocyclic compound with a fused benzene and thiazole ring .


Synthesis Analysis

The synthesis of 2-azido-6-fluoro-1,3-benzothiazole involves several steps. One approach involves the condensation of 2-hydrazino-6-fluorobenzothiazole with different substituted acetophenones . Another method involves the synthesis of 2-hydrazino-6-fluorobenzothiazole from 4-fluoro aniline, which is then condensed with hydrazine hydrate .


Molecular Structure Analysis

The molecular weight of 2-Azido-6-fluoro-1,3-benzothiazole is 194.19 . The structure of this compound includes a benzothiazole ring, which is a 5-membered 1,3-thiazole ring fused to a benzene ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Azido-6-fluoro-1,3-benzothiazole, can be used to construct fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .

Scientific Research Applications

Anticancer Properties and Drug Development

2-Azido-6-fluoro-1,3-benzothiazole derivatives have been extensively studied for their antitumor properties. One prominent area of research involves the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which possess highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 into active metabolites, with the fluorine atoms around the benzothiazole nucleus helping to thwart metabolic inactivation. Amino acid conjugation has been used to overcome the limitations posed by the lipophilicity of these drugs, leading to water-soluble, chemically stable prodrugs that revert rapidly to their parent compounds in vivo, showing promising results against breast and ovarian cancer cell lines and xenograft tumors (Bradshaw et al., 2002).

Synthesis and Biological Properties

Research has also focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds have been shown to be potently cytotoxic in vitro in sensitive human breast cancer cell lines but inactive against other nonmalignant and malignant cell lines. This specificity suggests a unique mechanism of action that might involve the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of this series of benzothiazoles. The most potent agent in this series, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been the focus of pharmaceutical and preclinical development due to its potent broad-spectrum activity and lack of exportable metabolites in the presence of sensitive cells (Hutchinson et al., 2001).

Antimicrobial and Anticancer Activity

The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives has been another area of exploration. These compounds have been prepared through a multi-step process involving amination, cyclization, alkylation, and reaction with various azides through click chemistry. They have been screened for their antimicrobial and cytotoxic activity against several human cancer cell lines, with some compounds showing promising results. This indicates the potential for developing new therapeutic agents based on the 2-Azido-6-fluoro-1,3-benzothiazole scaffold (Kumbhare et al., 2014).

Safety And Hazards

The safety data sheet for benzothiazole, a related compound, indicates that it is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, such as gloves and eye protection, when handling this compound .

Future Directions

Benzothiazole derivatives, including 2-Azido-6-fluoro-1,3-benzothiazole, have shown promise in various fields, including pharmaceutical chemistry . They have been found to have a broad spectrum of biological effects, making them potential candidates for novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-azido-6-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN4S/c8-4-1-2-5-6(3-4)13-7(10-5)11-12-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTMMWYAVYVUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-6-fluoro-1,3-benzothiazole

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